{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride
Description
Historical Development and Research Evolution
The exploration of {Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride is rooted in mid-20th-century advances in strained hydrocarbon chemistry. Early work on bicyclo[3.1.0]hexane derivatives focused on their unusual bonding geometries, particularly the cyclopropane ring’s bent bonds, which deviate from the tetrahedral angles of alkanes. The synthesis of the methanamine variant gained traction in the 1990s as medicinal chemists sought rigid, three-dimensional scaffolds to improve drug specificity. The hydrochloride salt, first documented in patent literature in the early 2000s, addressed solubility challenges associated with the free base, enabling broader experimental use. Recent innovations in asymmetric catalysis have further refined its preparation, with enantioselective routes now enabling access to optically pure forms for targeted biological studies.
Positioning within Bicyclic Amine Chemical Space
This compound occupies a niche within bicyclic amines due to its unique fusion of a cyclopropane ring and a six-membered system. The table below contrasts its properties with related structures:
| Compound | Molecular Formula | Ring System | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| {Bicyclo[3.1.0]hexan-3-yl}methanamine HCl | C₇H₁₄ClN | [3.1.0] | 147.65 | 1909314-29-9 |
| Bicyclo[3.1.0]hexan-1-amine | C₆H₁₁N | [3.1.0] | 97.16 | 343267-99-2 |
| Bicyclo[2.1.1]hexan-5-amine | C₆H₁₁N | [2.1.1] | 97.16 | 1824551-49-6 |
Unlike simpler bicyclo[2.2.1] or [2.2.2] systems, the [3.1.0] framework imposes greater torsional strain, altering electron density distribution at the amine group. This strain enhances nucleophilicity while restricting conformational flexibility, making the compound a valuable intermediate in stereoselective syntheses.
Significance in Medicinal Chemistry Research
In drug design, this compound serves as a privileged scaffold for modulating pharmacokinetic properties. Its rigid structure reduces entropic penalties during protein-ligand binding, improving affinity for targets such as G protein-coupled receptors (GPCRs) and ion channels. For example, derivatives incorporating this core have shown promise in central nervous system (CNS) drug candidates, where the cyclopropane ring’s lipid solubility enhances blood-brain barrier penetration. Additionally, the amine group facilitates salt formation and hydrogen bonding, critical for optimizing bioavailability.
Theoretical Importance in Strained Ring Systems
The compound’s bicyclo[3.1.0]hexane system exemplifies the interplay between angle strain and torsional strain. Quantum mechanical calculations reveal bond angles of approximately 60° within the cyclopropane moiety, resulting in 28 kcal/mol of angle strain—nearly triple that of cyclopentane. This strain distorts the nitrogen atom’s hybridization, increasing the amine’s basicity compared to less constrained analogs. The hydrochloride salt further stabilizes the system through ionic interactions, mitigating ring-opening reactions common in highly strained hydrocarbons. Such properties make the compound a model for studying strain-driven reactivity, including [2+1] cycloadditions and radical stabilization mechanisms.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bicyclo[3.1.0]hexanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-5-1-6-3-7(6)2-5;/h5-7H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXMTSGFVBMDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[3.1.0]hexane ring system can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
Synthesis of Bicyclo[3.1.0]hexan-3-ylmethanamine Hydrochloride
The synthesis of bicyclo[3.1.0]hexan-3-ylmethanamine hydrochloride typically involves the use of cyclopropenes and aminocyclopropanes through a (3 + 2) annulation reaction. This method allows for the creation of bicyclic structures with high diastereoselectivity and yields important scaffolds for drug development .
Table 1: Synthesis Methodologies
| Methodology | Description | Yield |
|---|---|---|
| (3 + 2) Annulation | Reaction of cyclopropenes with aminocyclopropanes | High |
| Photoredox Catalysis | Utilizes organic or iridium catalysts under LED irradiation | Good |
Adenosine A3 Receptor Ligands
Research has demonstrated that bicyclo[3.1.0]hexane derivatives can serve as potent ligands for the adenosine A3 receptor, which is implicated in various inflammatory and cancerous conditions. A study evaluated a series of these compounds, revealing that modifications at specific positions significantly affect their binding affinities .
Key Findings:
- The most effective derivatives exhibited moderate A3 receptor affinity (K_i = 0.38 μM) while showing high selectivity over other adenosine receptor subtypes.
- The incorporation of the bicyclo[3.1.0]hexane scaffold enhances receptor potency compared to traditional nucleoside agonists .
| Compound | K_i (μM) | Selectivity | Notes |
|---|---|---|---|
| Compound 30 | 0.38 | High | Best-performing ligand |
| Compound 36 | 1.60 | Moderate | Reference compound |
Therapeutic Applications
The unique structural features of bicyclo[3.1.0]hexan-3-ylmethanamine hydrochloride make it a promising candidate for drug development targeting various diseases.
Cancer Treatment
The A3 receptor's overexpression in cancer cells presents an opportunity for targeted therapies using bicyclo[3.1.0]hexane-based compounds. By selectively modulating this receptor, it may be possible to influence tumor growth and inflammation pathways effectively .
Inflammatory Diseases
Given its role in modulating inflammatory responses, bicyclo[3.1.0]hexan-3-ylmethanamine hydrochloride could be developed into therapeutics for conditions such as rheumatoid arthritis or asthma, where adenosine signaling plays a crucial role .
Case Studies
Several studies have illustrated the potential applications of bicyclo[3.1.0]hexan-3-ylmethanamine hydrochloride:
- Case Study 1: A series of bicyclo[3.1.0]hexane derivatives were synthesized and tested for their effects on A3 receptor-mediated pathways in vitro, showing promising results in reducing inflammation markers.
- Case Study 2: Clinical trials are underway to evaluate the efficacy of these compounds in treating specific cancer types, focusing on their ability to inhibit tumor growth through targeted receptor engagement.
Mechanism of Action
The mechanism of action of {Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure provides a rigid framework that can influence binding affinity and selectivity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Table 1: Structural Analogs of Bicyclo[3.1.0]hexane Derivatives
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | CAS Number | Key Differences |
|---|---|---|---|---|---|
| {3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine | C₇H₁₃N | 111.19 | Methyl group on C3 | 1502320-52-6 | Increased steric bulk |
| 3-Cyclopropylcyclohexan-1-amine hydrochloride | C₉H₁₈ClN | 175.70 | Cyclopropyl on cyclohexane | 1354952-79-6 | Larger ring system |
| [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine HCl | C₇H₁₁F₃N·HCl | 217.63 | Trifluoromethyl on pentane | Not specified | Smaller bicyclo[1.1.1] framework |
Key Findings :
- The cyclopropylcyclohexane derivative (1354952-79-6) has a larger cyclohexane ring, which may reduce conformational flexibility compared to the bicyclo[3.1.0]hexane core .
- The trifluoromethyl-pentane analog introduces strong electron-withdrawing effects, likely altering reactivity and metabolic stability .
Heteroatom-Containing Analogs
Table 2: Oxygen- and Nitrogen-Modified Bicyclo Derivatives
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Heteroatom | CAS Number | Impact of Heteroatom |
|---|---|---|---|---|---|
| {3-Oxabicyclo[3.1.0]hexan-6-yl}methanamine HCl | C₆H₁₂ClNO | 149.62 | Oxygen | 1803598-78-8 | Increased polarity, H-bonding |
| 1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one HCl | C₇H₁₃ClN₂O | 176.64 | Nitrogen | Not specified | Basic site for salt formation |
Key Findings :
- The oxabicyclo derivative (1803598-78-8) replaces a carbon with oxygen, enhancing solubility in polar solvents and altering electronic distribution .
- The azabicyclo analog introduces a secondary amine, increasing basicity (pKa ~10–12) and enabling stronger ionic interactions in biological systems .
Halogenated Derivatives
Table 3: Fluorinated Bicyclo Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Halogen | CAS Number | Functional Impact |
|---|---|---|---|---|---|
| {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine (DFBHMA) | C₇H₁₁F₂N | 147.17 | Fluorine | Not specified | Enhanced metabolic stability |
Key Findings :
- DFBHMA incorporates two fluorine atoms at the C6 position, which improve resistance to oxidative metabolism and increase binding affinity in CNS-targeting drugs due to fluorine’s electronegativity .
Comparison with Other Hydrochloride Salts
Table 4: Pharmacologically Relevant Hydrochloride Salts
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Structure | CAS Number | Application |
|---|---|---|---|---|---|
| Diphenhydramine Hydrochloride | C₁₇H₂₁NO·HCl | 291.82 | Ethanolamine derivative | 147-24-0 | Antihistamine, sedative |
| {Bicyclo[3.1.0]hexan-3-yl}methanamine HCl | C₆H₁₁N·HCl | 133.62 | Bicyclic amine | 79531-79-6 | Research in CNS disorders |
Key Findings :
- Diphenhydramine HCl (147-24-0) has a linear structure with a diphenylmethoxy group, enabling H1-receptor antagonism, whereas the bicyclo compound’s rigid structure may target distinct neurological pathways .
Biological Activity
{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride is a bicyclic organic compound with potential biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a bicyclo[3.1.0]hexane ring system linked to a methanamine group, forming a hydrochloride salt. Its molecular formula is with a molecular weight of approximately 147.64 g/mol.
Properties
| Property | Value |
|---|---|
| Molecular Weight | 147.64 g/mol |
| IUPAC Name | 3-bicyclo[3.1.0]hexanylmethanamine; hydrochloride |
| InChI | InChI=1S/C7H13N.ClH/c8-4-5-1-6-3-7(6)2-5;/h5-7H,1-4,8H2;1H |
This compound exhibits biological activity through its ability to bind to specific receptors and enzymes, modulating their functions. This modulation can influence various biochemical pathways, including:
- Signal Transduction : The compound may activate or inhibit signaling pathways by interacting with G-protein coupled receptors (GPCRs).
- Enzyme Inhibition : It has the potential to inhibit enzymes involved in neurotransmitter transport, particularly those related to biogenic amines such as serotonin and dopamine .
Pharmacological Applications
Research indicates that this compound may have applications in treating central nervous system (CNS) disorders due to its ability to modulate biogenic amine transport . This includes potential therapeutic effects for conditions such as depression and anxiety.
Case Studies and Research Findings
-
Modulation of Biogenic Amines :
- A study highlighted the compound's effectiveness in inhibiting the reuptake of norepinephrine and serotonin, suggesting its use as an antidepressant agent .
- Another investigation demonstrated that bicyclic compounds similar to this compound showed significant activity against various CNS disorders by modulating neurotransmitter levels .
- Antiviral Activity :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| {Bicyclo[3.1.0]hexan-6-yl}methanamine hydrochloride | Similar bicyclic structure | Potentially similar CNS effects |
| {Bicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride | Different ring system | Varying binding affinities |
The specific bicyclic structure of this compound imparts distinct chemical properties that may enhance its binding affinity and selectivity compared to other compounds.
Q & A
Basic Research Questions
What are the optimized synthetic routes for {Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride, and how do reaction conditions affect yield?
Methodological Answer:
Synthesis typically involves bicyclic precursor functionalization, amination, and hydrochloride salt formation. Key steps include:
- Precursor Selection : Bicyclo[3.1.0]hexane derivatives (e.g., bicyclo[3.1.0]hexan-3-amine) are used as starting materials .
- Amination : Catalytic hydrogenation or reductive amination under controlled pH and temperature ensures regioselectivity .
- Salt Formation : HCl gas or concentrated HCl in ethanol is used to precipitate the hydrochloride salt, with purity ≥95% confirmed via HPLC .
Data Note : Yield optimization (70–85%) depends on solvent polarity (e.g., dichloromethane vs. ethanol) and reaction time (12–24 hrs) .
Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR resolves bicyclic ring strain effects and amine proton environments. For stereochemistry, 2D NOESY confirms spatial proximity of protons in the bicyclo system .
- X-ray Crystallography : Determines absolute configuration, critical for enantiomeric resolution studies (e.g., rac-(1R,5R) vs. meso-forms) .
- Chiral HPLC : Uses columns like Chiralpak IA/IB to separate enantiomers, with mobile phases containing heptane/isopropanol .
Data Note : Purity ≥98% is achievable via recrystallization from ethanol/water mixtures .
How does the bicyclo[3.1.0]hexane scaffold influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility : The rigid bicyclic structure reduces water solubility (logP ~1.2), necessitating salt forms (e.g., hydrochloride) for bioavailability .
- Stability : Strain energy in the bicyclo system increases reactivity, requiring storage at –20°C under inert gas to prevent degradation .
Data Note : Differential Scanning Calorimetry (DSC) shows a melting point of 180–185°C with decomposition above 200°C .
Advanced Research Questions
What strategies resolve enantiomers of this compound, and how does stereochemistry impact biological activity?
Methodological Answer:
- Chiral Resolution : Diastereomeric salt formation with L-tartaric acid or enzymatic kinetic resolution using lipases (e.g., Candida antarctica) .
- Biological Impact : Enantiomers show differential binding to CNS targets (e.g., serotonin transporters). For example, (1R,5S)-enantiomers exhibit 10-fold higher affinity in receptor assays than (1S,5R)-forms .
Data Note : Circular Dichroism (CD) spectra correlate enantiomeric excess (ee) >99% with in vitro activity .
How can computational modeling predict the compound’s metabolic pathways and toxicity?
Methodological Answer:
- In Silico Tools : Use PISTACHIO or REAXYS databases to predict cytochrome P450-mediated oxidation and glucuronidation sites .
- Toxicity Screening : Molecular docking identifies potential off-target interactions (e.g., hERG channel binding) using AutoDock Vina .
Data Note : Predicted metabolic half-life (t1/2) is 2–4 hrs in human liver microsomes, aligning with in vitro clearance assays .
What experimental designs address discrepancies in pharmacological data across studies?
Methodological Answer:
- Controlled Variables : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to reconcile IC50 variations in receptor binding studies .
- Orthogonal Validation : Combine surface plasmon resonance (SPR) with radioligand assays to confirm binding kinetics (e.g., KD = 15 nM ± 2 nM) .
Data Note : Batch-to-batch purity variations (±2%) significantly affect dose-response curves, requiring strict QC protocols .
Methodological Resources
- Stereochemical Analysis : Refer to X-ray structures in CCDC databases (e.g., CCDC 205639) .
- Synthetic Protocols : Detailed procedures in Journal of Organic Chemistry for bicyclo[3.1.0]hexane derivatives .
- Toxicity Data : EPA DSSTox entries provide in vitro toxicity profiles (e.g., LD50 > 500 mg/kg in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
